molecular formula C9H14ClNO2 B3028463 (S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride CAS No. 2095772-96-4

(S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride

Cat. No. B3028463
CAS RN: 2095772-96-4
M. Wt: 203.66
InChI Key: CHLMFPQGTHFLAT-SBSPUUFOSA-N
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Description

“(S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride” is a compound that belongs to the class of organic compounds known as phenylpropanoids . These are organic compounds containing a phenylpropanoid moiety, which consists of a phenyl group substituted at the second position by a propan-2-yl group . The compound’s IUPAC name is “(S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride” and it is also known as "(S)-1-(3-methoxyphenyl)ethanol" .

Scientific Research Applications

Mechanism of Action

Target of Action

The compound “(S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride” is structurally similar to Tramadol . Tramadol is a centrally acting analgesic that primarily targets the μ-opioid receptors (μORs) . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

The compound interacts with its primary targets, the μ-opioid receptors, leading to their activation . This activation inhibits the reuptake of norepinephrine and serotonin, neurotransmitters involved in pain perception . The compound’s metabolite, O-desmethyltramadol (M1), binds to the μ-opioid receptors with higher affinity, contributing to the analgesic effect .

Biochemical Pathways

The compound affects the opioidergic pathway, which is involved in pain perception and relief . By activating the μ-opioid receptors, it modulates the release of neurotransmitters like norepinephrine and serotonin . This modulation can lead to changes in the perception of pain, resulting in analgesia .

Pharmacokinetics

The compound’s pharmacokinetics properties are similar to those of Tramadol . It is well absorbed orally with an absolute bioavailability of 75% . The compound is administered as a racemate, and both the [-] and [+] forms of the compound and its M1 metabolite are detected in the circulation . These properties impact the compound’s bioavailability and its therapeutic effect .

Result of Action

The activation of μ-opioid receptors and the inhibition of norepinephrine and serotonin reuptake result in analgesia, or pain relief . Like other opioids, the administration of this compound may produce a constellation of symptoms, including dizziness, somnolence, nausea, constipation, sweating, and pruritus .

properties

IUPAC Name

(2S)-2-amino-2-(3-methoxyphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLMFPQGTHFLAT-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride

CAS RN

2095772-96-4
Record name Benzeneethanol, β-amino-3-methoxy-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095772-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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